molecular formula C10H19Br B13157760 Cyclohexane, [1-(bromomethyl)propyl]-

Cyclohexane, [1-(bromomethyl)propyl]-

Cat. No.: B13157760
M. Wt: 219.16 g/mol
InChI Key: NSCCEQWYPXOCIK-UHFFFAOYSA-N
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Description

Cyclohexane, [1-(bromomethyl)propyl]- is an organic compound with the molecular formula C10H19Br. It is a derivative of cyclohexane, where a bromomethyl group and a propyl group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, [1-(bromomethyl)propyl]- typically involves the bromination of cyclohexane derivatives. One common method is the reaction of cyclohexane with N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator. This reaction introduces a bromomethyl group into the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, [1-(bromomethyl)propyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Cyclohexane derivatives with different functional groups.

    Elimination: Cyclohexenes.

    Oxidation: Cyclohexanol or cyclohexanone.

    Reduction: Cyclohexane.

Scientific Research Applications

Cyclohexane, [1-(bromomethyl)propyl]- is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of new drugs and active pharmaceutical ingredients.

    Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

    Material Science: In the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of Cyclohexane, [1-(bromomethyl)propyl]- involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is utilized in various synthetic pathways to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, [1-(bromomethyl)propyl]- is unique due to the presence of both a bromomethyl and a propyl group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-bromobutan-2-ylcyclohexane

InChI

InChI=1S/C10H19Br/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3

InChI Key

NSCCEQWYPXOCIK-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1CCCCC1

Origin of Product

United States

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